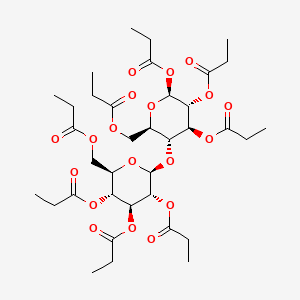
Cellulose, propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セルロースプロパノエートは、植物の細胞壁に存在する天然高分子であるセルロースの誘導体です。この化合物は、セルロースをプロパン酸でエステル化することによって生成されます。セルロースプロパノエートは、生分解性、熱安定性、機械的強度など、独自の特性で知られており、さまざまな産業用途で価値があります。
製造方法
合成経路と反応条件
セルロースプロパノエートは、塩化亜鉛または塩化鉄(III)六水和物などの触媒の存在下、セルロースをプロパン酸無水物でエステル化することによって合成できます。 反応は通常、マイクロ波照射下で、2〜8分の短い時間で行われます 。 プロパノエートによる置換度は、反応時間と使用される触媒量を調整することで制御できます .
工業的製造方法
工業的な設定では、セルロースプロパノエートは、同様のエステル化プロセスを使用して、より大規模に製造されます。連続反応器と最適化された反応条件の使用により、高収率と一貫した製品品質が保証されます。 置換度と重合度は、特定の用途の要件に合わせて調整できます .
準備方法
Synthetic Routes and Reaction Conditions
Cellulose, propanoate can be synthesized through the esterification of cellulose with propanoic anhydride in the presence of catalysts such as zinc chloride or ferric chloride hexahydrate. The reaction is typically carried out under microwave irradiation for a short duration, ranging from 2 to 8 minutes . The degree of substitution by propanoate can be controlled by adjusting the reaction time and the amount of catalyst used .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and consistent product quality. The degree of substitution and polymerization can be tailored to meet specific application requirements .
化学反応の分析
反応の種類
セルロースプロパノエートは、次のものを含むさまざまな化学反応を起こします。
エステル化: その合成のための主な反応。
加水分解: 水と酸または塩基触媒の存在下でのエステル結合の切断。
一般的な試薬と条件
エステル化: プロパン酸無水物、塩化亜鉛、塩化鉄(III)六水和物、マイクロ波照射.
加水分解: 水、酸または塩基触媒。
ニトロ化: 硝酸、硫酸、五酸化リン.
生成される主な生成物
加水分解: セルロースとプロパン酸。
ニトロ化: セルロース硝酸プロパノエート.
科学研究の用途
セルロースプロパノエートは、科学研究において幅広い用途を持っています。
科学的研究の応用
Cellulose, propanoate has a wide range of applications in scientific research:
作用機序
セルロースプロパノエートの作用機序には、さまざまな分子標的および経路との相互作用が関与します。
類似化合物の比較
類似化合物
セルロースアセテート: 酢酸とのエステル化によって形成され、繊維や写真フィルムに使用される.
セルロースブチレート: 酪酸とのエステル化によって形成され、コーティングやプラスチックに使用される.
セルロース硝酸: ニトロ化によって形成され、爆発物やラッカーに使用される.
独自性
セルロースプロパノエートは、生分解性、熱安定性、機械的強度のバランスが取れているため、際立っています。 セルロースアセテートやセルロースブチレートとは異なり、生分解性材料や薬物送達システムにおいて特定の用途に適した、独自の特性の組み合わせを提供します .
類似化合物との比較
Similar Compounds
Cellulose acetate: Formed by esterification with acetic acid, used in textiles and photographic films.
Cellulose butyrate: Formed by esterification with butyric acid, used in coatings and plastics.
Cellulose nitrate: Formed by nitration, used in explosives and lacquers.
Uniqueness
Cellulose, propanoate stands out due to its balance of biodegradability, thermal stability, and mechanical strength. Unlike cellulose acetate and cellulose butyrate, it offers a unique combination of properties that make it suitable for specific applications in biodegradable materials and drug delivery systems .
特性
CAS番号 |
9004-48-2 |
|---|---|
分子式 |
C36H54O19 |
分子量 |
790.8 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate |
InChI |
InChI=1S/C36H54O19/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5/h19-20,29-36H,9-18H2,1-8H3/t19-,20-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1 |
InChIキー |
DQEFEBPAPFSJLV-WLTGXWPBSA-N |
異性体SMILES |
CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |
正規SMILES |
CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |
物理的記述 |
Nearly colorless pellets; [Acros Organics MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


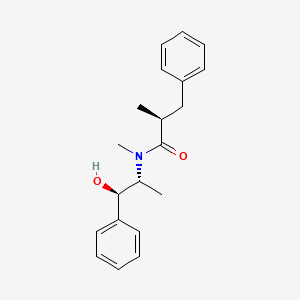
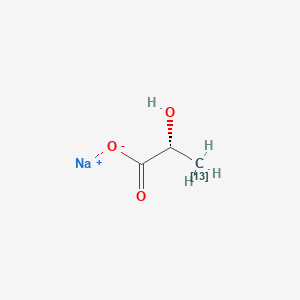
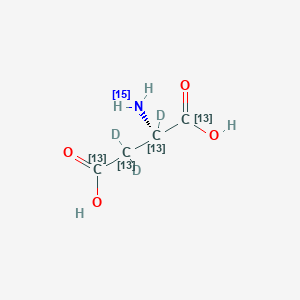


![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)
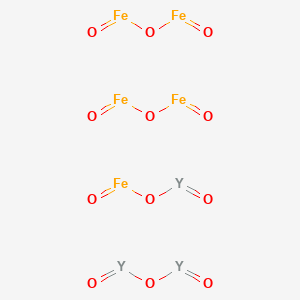

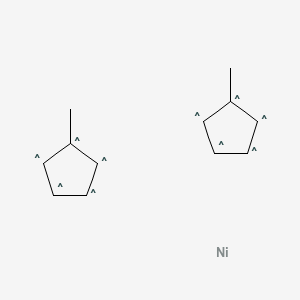
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
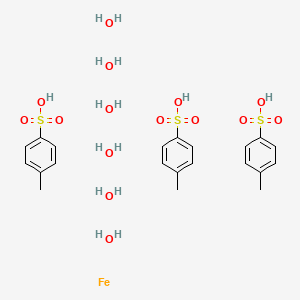
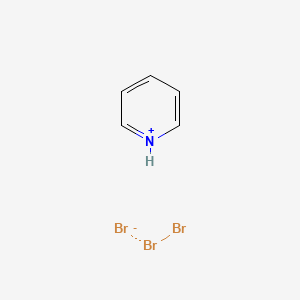
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
